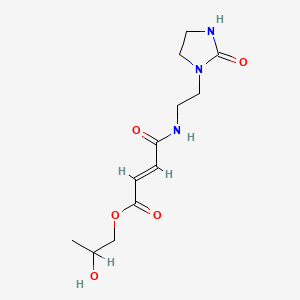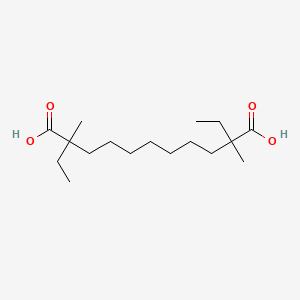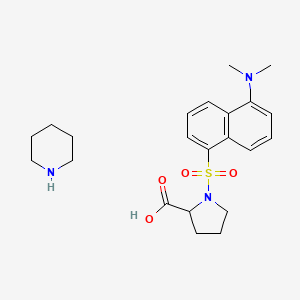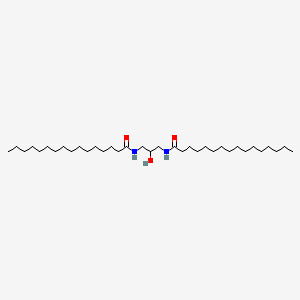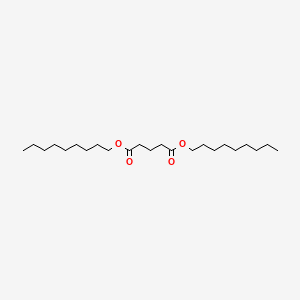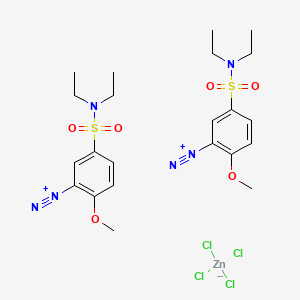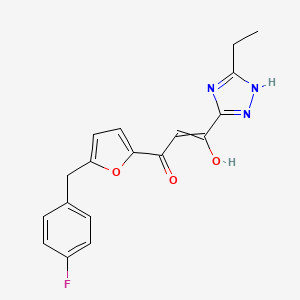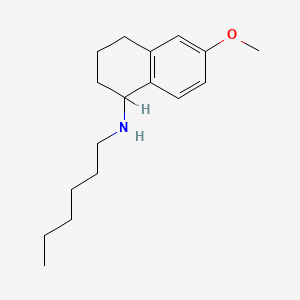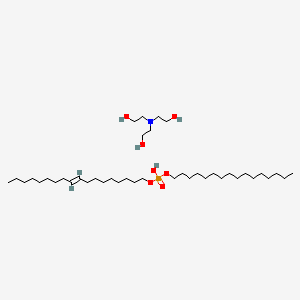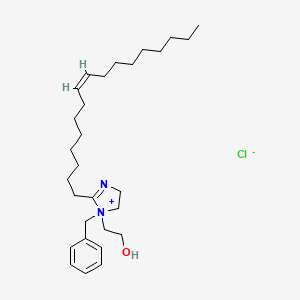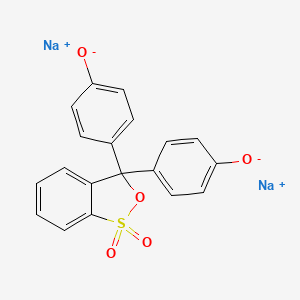
Urea, (o-bromobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (o-bromobenzoyl)-: is a compound that belongs to the class of N-acyl ureas. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-helminthic, analgesic, larvicidal, and anti-fungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with DCC and 4-bromobenzoic acid: One common method for synthesizing Urea, (o-bromobenzoyl)- involves the reaction of N,N′-dicyclohexylcarbodiimide (DCC) with 4-bromobenzoic acid.
Microwave-Assisted Synthesis: Another method involves the use of microwaves and solvent-free conditions to synthesize N-acyl urea derivatives.
Industrial Production Methods:
Industrial production methods for Urea, (o-bromobenzoyl)- often involve scalable and environmentally friendly processes. For example, the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Urea, (o-bromobenzoyl)- can undergo substitution reactions, particularly in the presence of aryl/heteroaryl boronic acids.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki Cross-Coupling: This reaction typically involves palladium catalysts and aryl/heteroaryl boronic acids.
Nucleophilic Addition: Potassium isocyanate and amines are commonly used in water as the reaction medium.
Major Products:
Arylated Acyl Urea Derivatives: These are often the products of Suzuki cross-coupling reactions involving Urea, (o-bromobenzoyl)-.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Urea, (o-bromobenzoyl)- is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Pharmaceutical Applications: Due to its biological activities, Urea, (o-bromobenzoyl)- is explored for potential pharmaceutical applications, including anti-inflammatory and analgesic properties.
Industry:
Mechanism of Action
The mechanism of action for Urea, (o-bromobenzoyl)- involves its interaction with various molecular targets. For instance, it can act as a hydrogen-bond donor, facilitating interactions with other molecules . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: This compound is similar in structure and is synthesized using similar methods.
N-acyl Ureas: These compounds share the N-acyl urea core structure and exhibit similar biological activities.
Uniqueness:
This structural feature distinguishes it from other N-acyl ureas and contributes to its specific properties and uses .
Properties
CAS No. |
90050-47-8 |
|---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
2-bromo-N-carbamoylbenzamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI Key |
YMLPBGILPYOYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


